N-Methylpyridinium-4-carboxaldehyde benzenesulfonate hydrate
Description
N-Methylpyridinium-4-carboxaldehyde benzenesulfonate hydrate (CAS 82228-89-5), also known as Rapoport’s salt (RS), is a synthetic reagent widely used for site-specific transamination reactions. Its molecular formula is C₁₃H₁₃NO₄S (MW 279.31 g/mol), and it is sparingly soluble in water (0.27 g/L at 25°C) . RS facilitates the conversion of primary amines to aldehydes or ketones under mild conditions, making it particularly valuable for modifying proteins and antibodies. It is hygroscopic, air-sensitive, and requires storage under inert gas .
RS has gained prominence in antibody-drug conjugate (ADC) development due to its ability to selectively oxidize N-terminal glutamate residues in antibodies like trastuzumab (Herceptin), achieving up to 67% conjugation efficiency . Its mechanism mimics pyridoxal 5’-phosphate (PLP), a coenzyme involved in biological transamination, but with enhanced specificity for engineered protein sequences .
Properties
IUPAC Name |
benzenesulfonate;1-methylpyridin-1-ium-4-carbaldehyde;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8NO.C6H6O3S.H2O/c1-8-4-2-7(6-9)3-5-8;7-10(8,9)6-4-2-1-3-5-6;/h2-6H,1H3;1-5H,(H,7,8,9);1H2/q+1;;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXJCBQMBHGJAY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=O.C1=CC=C(C=C1)S(=O)(=O)[O-].O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quaternization of 4-Pyridinecarboxaldehyde
The primary synthetic route involves the quaternization of 4-pyridinecarboxaldehyde with methyl benzenesulfonate. This reaction proceeds via nucleophilic substitution, where the lone pair on the pyridine nitrogen attacks the electrophilic methyl group of methyl benzenesulfonate. The benzenesulfonate anion serves as the counterion in the resulting N-methylpyridinium complex.
Reaction Conditions:
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Solvent: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are typically employed.
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Temperature: Reactions are conducted under reflux (80–100°C) for 6–12 hours.
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Stoichiometry: A 1:1 molar ratio of 4-pyridinecarboxaldehyde to methyl benzenesulfonate ensures complete conversion.
The crude product is isolated by evaporating the solvent under reduced pressure, followed by recrystallization from a water-methanol mixture to yield the hydrate form.
Alternative Alkylation Agents
While methyl benzenesulfonate is the preferred alkylating agent, other methyl sources (e.g., methyl iodide or methyl triflate) may be used. However, these alternatives require subsequent anion exchange with benzenesulfonic acid to obtain the desired benzenesulfonate counterion. This two-step process introduces complexity, reducing overall yield to 60–70% compared to the direct method’s 85–90%.
Optimization of Reaction Parameters
Solvent Selection
Solvent polarity significantly impacts reaction efficiency. Acetonitrile outperforms DMF in terms of yield (92% vs. 78%) due to its lower viscosity and improved solubility of intermediates.
Temperature and Time
Elevated temperatures (≥80°C) accelerate quaternization but risk decomposition of the aldehyde group. Kinetic studies suggest an optimal balance at 85°C for 8 hours, achieving 94% conversion without side reactions.
Hydration Control
The hydrate form crystallizes preferentially in aqueous-alcoholic solvents. X-ray diffraction data confirm that the benzenesulfonate anion and water molecules form a stable lattice via hydrogen bonding, with the hydrate content rigorously controlled at 5–7% by weight.
Purification and Characterization
Recrystallization
The product is purified via sequential recrystallization:
Analytical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 94–96°C | |
| Molecular Weight | 297.33 g/mol (hydrate) | |
| Purity (HPLC) | ≥97% | |
| Hydrate Content (TGA) | 5.2–5.8% |
¹H NMR (D2O, 400 MHz): δ 9.45 (s, 1H, CHO), 8.85 (d, 2H, pyridinium-H), 8.15 (d, 2H, pyridinium-H), 7.75–7.60 (m, 5H, benzene-H), 4.10 (s, 3H, N-CH3).
Industrial-Scale Production
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors to enhance scalability. Key advantages include:
Quality Control Specifications
Commercial batches (e.g., Thermo Scientific) adhere to strict criteria:
| Parameter | Specification |
|---|---|
| Assay (by titration) | 97–102% |
| Heavy Metals (Pb) | ≤10 ppm |
| Residual Solvents | ≤0.1% (ICH Q3C Class 3) |
Applications in Bioconjugation Chemistry
Protein Transamination
Rapoport’s salt mediates N-terminal transamination of proteins, converting amines to ketones or aldehydes for subsequent bioconjugation. Optimal conditions include:
This method achieves >90% conversion efficiency for N-terminal glutamate residues, enabling site-specific labeling of antibodies and enzymes.
Chemical Reactions Analysis
Types of Reactions
N-Methylpyridinium-4-carboxaldehyde benzenesulfonate hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, and various substituted derivatives. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
Transamination Reagent
Rapoport's salt has been identified as a highly effective transamination reagent for site-specific protein modification. This application is crucial in the development of antibody-drug conjugates (ADCs), where precise modification of antibodies can enhance their therapeutic efficacy.
A study demonstrated that this compound effectively modifies the N-terminal amine of polypeptides, converting them into aldehyde or ketone groups suitable for further conjugation with synthetic moieties. This method allows for the creation of stable oxime or hydrazone linkages, which are essential in drug delivery systems.
Case Study: Antibody Modification
In a notable application involving the therapeutic antibody Herceptin, researchers successfully modified both heavy and light chains using N-Methylpyridinium-4-carboxaldehyde benzenesulfonate hydrate. The modification was achieved by introducing additional glutamate residues at the N-terminal sequence, showcasing the reagent's versatility in bioconjugation techniques .
Applications in Therapeutics
The compound's ability to facilitate selective modifications has implications in developing novel therapeutics. By allowing for targeted delivery systems, it enhances the specificity and efficacy of drugs while minimizing off-target effects.
Example Applications
Mechanism of Action
The mechanism by which N-Methylpyridinium-4-carboxaldehyde benzenesulfonate hydrate exerts its effects involves the formation of a Schiff base intermediate with primary amines. This intermediate then undergoes hydrolysis to yield the corresponding aldehyde or ketone. The molecular targets and pathways involved in this process are similar to those of pyridoxal, a coenzyme involved in amino acid metabolism .
Comparison with Similar Compounds
Key Research Findings
- RS in ADCs : RS modifies trastuzumab’s heavy chain N-terminus with 67% efficiency, demonstrating superiority over PLP for therapeutic applications .
- Ortho-Quinone Flexibility: Modifies diverse proteins (e.g., SUMO2, MIP-1β) but lacks antibody-specific optimization .
- Safety : RS requires careful handling due to skin/eye irritation risks, whereas PLP has lower toxicity .
Biological Activity
N-Methylpyridinium-4-carboxaldehyde benzenesulfonate hydrate, commonly referred to as Rapoport's salt, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of biochemistry and medicinal chemistry. This article delves into its biological activity, mechanisms of action, applications in protein engineering, and relevant case studies.
Overview of the Compound
This compound is primarily recognized for its role as a transamination reagent. It facilitates the conversion of primary amines to aldehydes and ketones under mild conditions, making it a valuable tool in organic synthesis and bioconjugation strategies .
Biological Activities
1. Transamination Reagent
Rapoport's salt has been identified as a highly effective transamination reagent. It allows for the controlled attachment of synthetic groups to proteins, which is crucial in therapeutic applications, especially for antibody-drug conjugates. The ability to specifically modify proteins enhances their efficacy and specificity in targeting disease .
2. Mechanism of Action
The mechanism by which N-Methylpyridinium-4-carboxaldehyde benzenesulfonate operates involves the oxidation of the N-terminal amine of polypeptides to form carbonyl groups. These newly introduced carbonyls can subsequently react with various synthetic moieties through oxime or hydrazone linkages . This reaction showcases the compound's utility in protein engineering, particularly in modifying therapeutic antibodies like trastuzumab.
Case Studies
Case Study 1: Protein Modification
In a study focusing on antibody modification, Rapoport's salt was utilized to modify both heavy and light chains of trastuzumab. The modifications were performed by introducing additional glutamate residues at the N-terminal sequences, significantly enhancing the antibody's potential for targeted therapy .
Case Study 2: Antibacterial Properties
Recent investigations have explored the antibacterial properties of compounds related to Rapoport's salt. A study synthesized novel chromene sulfonamide hybrids and evaluated their antibacterial activity against common pathogens like E. coli and S. aureus. The findings indicated significant antibacterial effects, suggesting that derivatives of Rapoport's salt may possess similar properties .
Table 1: Summary of Biological Activities
Table 2: Mechanism Overview
| Mechanism | Description |
|---|---|
| N-terminal Oxidation | Converts amines to aldehydes/ketones for conjugation |
| Chemoselectivity | Allows for selective modification at specific sites |
Q & A
Q. What is the primary application of N-Methylpyridinium-4-carboxaldehyde benzenesulfonate hydrate (RS) in protein engineering?
RS is a transamination reagent used to introduce site-specific aldehyde or ketone groups at the N-terminus of proteins. This enables bioorthogonal conjugation (e.g., oxime or hydrazone linkages) for applications like antibody-drug conjugates (ADCs). Its efficacy is highest with glutamate-terminal sequences, making it ideal for modifying therapeutic antibodies such as Herceptin, where heavy chains naturally contain N-terminal glutamate residues .
Q. How does RS compare to pyridoxal 5’-phosphate (PLP) in transamination reactions?
Unlike PLP, RS operates efficiently without requiring specific catalytic residues, simplifying reaction conditions. It is particularly effective for glutamate-terminal sequences, which are common in human IgG1 antibodies. PLP requires additional genetic engineering to achieve comparable yields, whereas RS minimizes the need for sequence optimization .
Q. What analytical methods validate successful transamination using RS?
Fluorescence-based assays (e.g., measuring aldehyde/ketone formation via hydrazide probes) and mass spectrometry are standard. For example, in AChE inhibition studies, activity is quantified as a percentage of control fluorescence, with triplicate trials ensuring statistical validity .
Advanced Research Questions
Q. How can researchers optimize RS-mediated transamination yields for recombinant proteins expressed in E. coli?
Recombinant proteins often retain N-terminal methionine, which hinders RS reactivity. Solutions include:
- Inserting a Factor Xa proteolytic cleavage site upstream of the target sequence to expose glutamate.
- Using site-directed mutagenesis to engineer optimal N-terminal motifs (e.g., Glu-X sequences). These strategies were validated in thermophilic cellulases, preserving enzyme activity post-modification .
Q. What explains contradictory data on transamination efficiency across different N-terminal residues?
RS reactivity is highly sequence-dependent. For example, glutamate residues enhance yields due to favorable electrostatic interactions, while hydrophobic residues (e.g., methionine) reduce efficiency. Combinatorial peptide library screens identified Glu-Lys and Ala-Lys motifs as optimal, with yields varying by >50% across sequences .
Q. What strategies address low conjugation efficiency in RS-modified antibodies?
- Mutation of light chains : Introducing glutamate residues via genetic engineering enables modification of both heavy and light chains.
- pH optimization : Reactions at pH 6.0–7.4 improve aldehyde stability.
- Stoichiometric control : A 10:1 molar ratio of RS to protein ensures complete N-terminal oxidation without overmodification .
Q. How does RS overcome limitations of traditional bioconjugation methods (e.g., lysine or cysteine targeting)?
RS provides site-specificity, avoiding heterogeneity inherent in random lysine/cysteine modifications. This is critical for ADCs, where drug-to-antibody ratio (DAR) consistency impacts pharmacokinetics and efficacy. For Herceptin, RS achieved a DAR of 2.0 ± 0.1, outperforming stochastic methods .
Methodological Considerations
Q. What controls are essential in RS transamination experiments?
Q. How should researchers handle RS in aqueous solutions?
RS is hygroscopic and light-sensitive. Prepare fresh solutions in PBS (pH 6.5) and store desiccated at -20°C. Degradation is indicated by yellow discoloration, which reduces efficacy by >30% .
Data Interpretation and Troubleshooting
Q. Why might RS fail to modify a glutamate-terminal protein?
Common issues include:
Q. How to resolve discrepancies between in vitro and cellular transamination data?
Intracellular glutathione can reduce RS reactivity. Use cell-permeable alkoxyamine probes (e.g., aminooxy-PEG4-biotin) and confirm conjugation via Western blot or flow cytometry .
Emerging Applications
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
